molecular formula C16H20BNO4 B2759191 Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate CAS No. 2304635-05-8

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

Cat. No.: B2759191
CAS No.: 2304635-05-8
M. Wt: 301.15
InChI Key: XGHMLVNOYJXFQB-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that it may be used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of an indole core with a carboxylate group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position .


Chemical Reactions Analysis

While specific reactions involving this compound are not available, compounds containing the 1,3,2-dioxaborolan-2-yl group are often used in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing and analyzing compounds related to Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate. For example, a study focused on the synthesis of conformationally constrained tryptophan derivatives, highlighting the compound's utility in peptide conformation studies. These derivatives exhibit restricted conformational flexibility, important for understanding peptide structure-function relationships (Horwell et al., 1994).

Another research effort described the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, showcasing advanced methods for characterizing such compounds. This research provides insights into the molecular structures through X-ray diffraction and DFT calculations, offering a basis for further chemical modifications and applications (Huang et al., 2021).

Pharmaceutical Applications

Several studies have explored the pharmaceutical potentials of compounds structurally similar or related to this compound. Research on the synthesis and pharmacological investigation of tetrahydropyrimidine derivatives, for example, indicates potential applications in developing antihypertensive and anti-inflammatory medications. These compounds have shown comparative activity to established drugs in preclinical models, suggesting their relevance in designing new therapeutic agents (Chikhale et al., 2009).

Antimicrobial and Anticancer Evaluation

Compounds within the same chemical family have been evaluated for their antimicrobial and anticancer properties. One study synthesized a series of derivatives and assessed their in vitro activity against various microbial strains and cancer cell lines, discovering compounds with potent antimicrobial and anticancer activities. Such research underscores the potential of these compounds in developing new antimicrobial agents and cancer therapies (Sharma et al., 2012).

Mechanism of Action

The mechanism of action is not clear without more context. If this compound is used as a reagent in chemical reactions, its mechanism of action would likely involve the transfer of the boron group to another molecule .

Future Directions

The future directions of research involving this compound would likely depend on its specific applications. Given the presence of the 1,3,2-dioxaborolan-2-yl group, it could potentially be used in the development of new cross-coupling reactions .

Properties

IUPAC Name

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)10-8-12(14(19)20-5)11-6-7-18-13(11)9-10/h6-9,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHMLVNOYJXFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CNC3=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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